4,5,6,7-Tetrachloro-2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione
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Overview
Description
ML1-SA1 is a chemical compound known for its role as an agonist of the transient receptor potential mucolipin (TRPML) family of calcium channels. It has been primarily studied for its ability to activate TRPML1 channels, although it also shows activity at TRPML2 and TRPML3 subtypes . TRPML1 is crucial for lysosomal function, and ML1-SA1 has been used to investigate various disorders resulting from impaired lysosome function, including mucolipidosis type IV and Niemann-Pick’s disease type C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML1-SA1 involves the formation of a tetrachlorophthalimidoacetamide moiety. The synthetic route typically includes the following steps:
Formation of the phthalimidoacetamide moiety: This involves the reaction of phthalic anhydride with an amine to form the phthalimide intermediate.
Introduction of the tetrachlorophthalimidoacetamide moiety: This step involves the reaction of the phthalimide intermediate with a chlorinating agent to introduce the tetrachlorophthalimido group.
Industrial Production Methods
Industrial production methods for ML1-SA1 are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory synthesis, scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
ML1-SA1 undergoes various chemical reactions, including:
Oxidation: ML1-SA1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ML1-SA1 into reduced forms.
Substitution: ML1-SA1 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of ML1-SA1 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of ML1-SA1 .
Scientific Research Applications
ML1-SA1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of TRPML channels and their role in cellular processes.
Biology: Investigated for its role in lysosomal function and its potential therapeutic applications in lysosomal storage disorders.
Medicine: Studied for its potential in treating diseases such as mucolipidosis type IV, Niemann-Pick’s disease type C, stroke, and Alzheimer’s disease
Industry: Potential applications in developing new therapeutic agents targeting TRPML channels.
Mechanism of Action
ML1-SA1 acts as an agonist of the TRPML family of calcium channels. It primarily activates TRPML1 channels, leading to the release of calcium ions from lysosomes. This activation plays a crucial role in various cellular processes, including lysosomal function, autophagy, and cellular signaling . The molecular targets of ML1-SA1 include TRPML1, TRPML2, and TRPML3 channels .
Comparison with Similar Compounds
ML1-SA1 is unique in its ability to activate all human TRPML isoforms, while other similar compounds may have selective activity. For example:
SF-51: Preferentially activates TRPML3.
EVP-169: Contains a tetrachlorophthalimidoacetamide moiety and selectively activates TRPML1.
These differences highlight the uniqueness of ML1-SA1 in its broad activity across TRPML isoforms.
Properties
Molecular Formula |
C22H18Cl4N2O3 |
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Molecular Weight |
500.2 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H18Cl4N2O3/c1-10-8-22(2,3)28(12-7-5-4-6-11(10)12)13(29)9-27-20(30)14-15(21(27)31)17(24)19(26)18(25)16(14)23/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
JSVBOFDROKCPIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl)(C)C |
Origin of Product |
United States |
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